molecular formula C18H16N2OS2 B383250 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 371235-64-2

2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B383250
CAS No.: 371235-64-2
M. Wt: 340.5g/mol
InChI Key: GUAYWTSKNJMELX-VMPITWQZSA-N
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Description

2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by a unique structure that includes a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and a cinnamylthio substituent

Preparation Methods

The synthesis of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired compound. The reaction conditions often include the use of Pd(dppf)Cl2 as a catalyst and carbon monoxide as a reagent .

Chemical Reactions Analysis

2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, in cancer research, it acts as an epidermal growth factor receptor (EGFR) inhibitor, binding to the active site of the receptor and inhibiting its kinase activity . This inhibition disrupts the signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

2-(Cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound notable for its unique bicyclic structure that integrates thieno and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Kinases play critical roles in various cellular processes, including cell signaling and metabolism, making them significant targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.

Chemical Structure and Properties

The molecular formula for this compound is C14H15N3OSC_{14}H_{15}N_3OS, with a molar mass of approximately 297.41 g/mol. The presence of the cinnamylthio group enhances its chemical properties and biological activities.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant kinase inhibition. Preliminary studies suggest that this compound may inhibit specific protein kinases, although detailed mechanisms and specific IC50 values require further investigation.

Compound Biological Activity IC50 Values
This compoundPotential kinase inhibitorTBD
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amineModerate kinase inhibitionTBD
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amineEnhanced selectivity towards certain kinasesTBD

The structural uniqueness of this compound may confer distinct pharmacological properties compared to similar compounds. The cinnamylthio group may enhance lipophilicity and modulate interactions with biological targets differently than those lacking this moiety.

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structural features exhibit antitumor activity. For instance, related compounds have shown activity against various cancer cell lines such as HEPG2 and MCF-7.

Compound Cell Line GI50 (µM)
Compound AHEPG211.2
Compound BMCF-724.2

These findings suggest that this compound could be a promising candidate for further development as an antitumor agent.

Understanding the binding affinity and selectivity of this compound with various proteins is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to assess these interactions.

Case Studies

  • Study on Kinase Inhibition : A recent study evaluated the effects of this compound on a panel of kinases. The results indicated a promising inhibitory effect on several key kinases involved in cancer progression.
  • Antitumor Efficacy : Another study focused on the antitumor efficacy of related compounds in vitro against HEPG2 and MCF-7 cell lines. The results showed that modifications to the core structure could enhance activity and selectivity.

Properties

IUPAC Name

10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-16-15-13-9-4-10-14(13)23-17(15)20-18(19-16)22-11-5-8-12-6-2-1-3-7-12/h1-3,5-8H,4,9-11H2,(H,19,20,21)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAYWTSKNJMELX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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